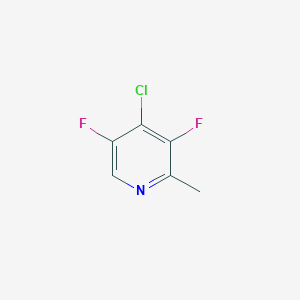

4-Chloro-3,5-difluoro-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-difluoro-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c1-3-6(9)5(7)4(8)2-10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWIMBKJDARNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,5 Difluoro 2 Methylpyridine and Its Precursors

Retrosynthetic Strategies for Halogenated Methylpyridines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For a molecule like 4-Chloro-3,5-difluoro-2-methylpyridine, a plausible retrosynthetic strategy would involve the disconnection of the carbon-halogen and carbon-carbon bonds at key positions.

A common approach for the synthesis of highly substituted pyridines begins with a more readily available, often polychlorinated, pyridine (B92270) core. The desired fluorine atoms are then introduced via halogen exchange (Halex) reactions, which are generally more regioselective than direct fluorination. The methyl group can be introduced at various stages of the synthesis, either before or after the halogenation steps.

One possible retrosynthetic pathway for this compound could start from a tetrachloropicoline derivative. This precursor could then undergo selective halogen exchange to replace two chlorine atoms with fluorine, followed by the removal of one chlorine atom or the introduction of the final chlorine at the 4-position if not already present.

Another strategy could involve the construction of the substituted pyridine ring from acyclic precursors, a method that allows for the introduction of the desired substituents at an early stage. However, for heavily halogenated pyridines, the functionalization of a pre-existing pyridine ring is often more practical. For instance, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) often starts from pentachloropyridine (B147404), which undergoes halogen exchange with potassium fluoride (B91410). google.com Similarly, 2,3-difluoro-5-chloropyridine can be synthesized from 2,3,5-trichloropyridine (B95902). google.com These examples highlight a general retrosynthetic approach where a polychlorinated pyridine is the key starting material for accessing polyfluorinated derivatives.

Fluorination and Chlorination Approaches

The introduction of fluorine and chlorine atoms onto the pyridine ring is a critical aspect of the synthesis of this compound. The methods for these transformations can be broadly categorized into direct halogenation and halogen exchange reactions, with a significant emphasis on achieving site-selectivity.

Direct halogenation of the pyridine ring presents significant challenges due to its electron-deficient character, which makes it less susceptible to electrophilic attack compared to benzene (B151609). Electrophilic aromatic substitution reactions on pyridine are generally difficult and often require harsh conditions.

Direct chlorination of pyridine derivatives, for example, can be achieved at high temperatures in the vapor phase. The chlorination of 3-methylpyridine (B133936) in the vapor phase at temperatures between 250°C and 400°C can yield partially chlorinated derivatives with chlorine atoms on both the ring and the methyl group. google.com However, controlling the regioselectivity of such reactions to obtain a specific substitution pattern as in this compound is challenging and often leads to mixtures of products.

Direct fluorination of C-H bonds on aromatic rings is also an area of active research, with methods like photosensitized direct C-H fluorination being developed. nih.govbeilstein-journals.org These methods often proceed under milder conditions via radical mechanisms but achieving the desired regioselectivity on a pre-substituted pyridine ring remains a significant hurdle. nih.govbeilstein-journals.org

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds, including pyridine derivatives. lew.ro This method involves the substitution of a halogen, typically chlorine or bromine, with fluorine using a fluoride salt. This approach is often preferred over direct fluorination due to its higher selectivity and milder reaction conditions.

The synthesis of fluorinated pyridines frequently employs alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). google.com The choice of fluorinating agent, solvent, and reaction conditions is crucial for the success of the reaction. Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are commonly used to enhance the nucleophilicity of the fluoride ion. google.comresearchgate.net The use of phase-transfer catalysts, such as crown ethers or quaternary phosphonium (B103445) salts, can further improve the reaction rate and yield. google.com

For instance, the preparation of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine is achieved using potassium fluoride in N-methylpyrrolidone. google.com Similarly, the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine utilizes potassium fluoride in the presence of a phase-transfer catalyst. google.com Reagents based on HF-amine complexes, such as triethylamine (B128534) tris(hydrogen fluoride), have also been shown to be effective for the selective fluorination of chlorodiazines and chloropyridines. lew.roresearchgate.net

Conversely, it is also possible to exchange fluorine for chlorine. For example, 2-fluoro-pyridine compounds can be converted to their 2-chloro counterparts, a process that can be advantageous in certain synthetic routes. googleapis.com

Table 1: Reagents and Conditions for Halogen Exchange Reactions on Pyridine Rings

| Starting Material | Target Product | Reagent(s) | Solvent(s) | Temperature (°C) | Catalyst/Additive | Reference(s) |

| Pentachloropyridine | 3,5-Dichloro-2,4,6-trifluoropyridine | KF | N-Methylpyrrolidone | <170 | - | google.com |

| 2,3,5-Trichloropyridine | 2,3-Difluoro-5-chloropyridine | KF | Organic Solvent | 180-210 | Phase-transfer catalyst | google.com |

| 2,3-Dihalo-5-(trifluoromethyl)pyridine | 2,3-Difluoro-5-(trifluoromethyl)pyridine | KF or CsF | Polar aprotic solvent | Elevated | Crown ether (optional) | google.com |

| Chlorodiazines/Chloropyridines | Fluorodiazines/Fluoropyridines | "Proton sponge"-triethylamine tris(hydrogen fluoride) | - | - | - | researchgate.net |

| 2-Fluoro-pyridine compounds | 2-Chloro-pyridine compounds | Chlorinating agent | - | 50-250 | - | googleapis.com |

Achieving the correct substitution pattern on the pyridine ring requires a high degree of regiocontrol. Site-selective halogenation techniques are therefore of paramount importance. While direct electrophilic halogenation often provides a mixture of isomers, several strategies have been developed to direct the halogenation to a specific position.

Recent advancements have also explored enzymatic approaches for site-selective halogenation. For instance, the flavin-dependent halogenase PrnC has been shown to perform site-selective chlorination on pyrrolic heterocycles. nih.govchemrxiv.org While this has not been demonstrated for the target molecule, it highlights the potential of biocatalysis in achieving high regioselectivity in halogenation reactions.

Furthermore, novel chemical methods are continuously being developed. For example, a strategy for the C3-halogenation of pyridines that proceeds via ring opening, halogenation, and subsequent ring closure has been reported. researchgate.net This method temporarily disrupts the aromaticity of the pyridine ring to achieve halogenation at a position that is typically difficult to functionalize directly.

Methyl Group Introduction and Functionalization

The introduction of a methyl group onto the pyridine ring can be accomplished through various methods, depending on the desired position and the other substituents present on the ring.

One common method for introducing alkyl groups onto a pyridine ring is through cross-coupling reactions, such as the Suzuki coupling. nih.gov This involves the reaction of a halogenated pyridine with an organoboron reagent in the presence of a palladium catalyst. For example, 5-fluoro-6-methylpyridin-2-ylboronic acid can be coupled with a substituted aryl halide to produce a more complex methylpyridine derivative. mdpi.com

Another approach is the direct C-H methylation of the pyridine ring. This can be challenging due to the electron-deficient nature of the ring, but methods have been developed to achieve this transformation. These can involve radical-based reactions or the use of organometallic reagents.

Once a methyl group is installed on the pyridine ring, it can be further functionalized. A particularly useful transformation is the conversion of a methyl group to a chloromethyl group (-CH2Cl). This functional group is a versatile handle for further synthetic manipulations, such as nucleophilic substitution reactions.

The chlorination of a methyl group on a pyridine ring can be achieved using various chlorinating agents. For example, the vapor-phase chlorination of 3-methylpyridine can lead to the formation of products with a trichloromethyl or dichloromethyl group, along with ring chlorination. google.com Selective chlorination to the chloromethyl stage often requires more controlled conditions.

Chloromethylated pyridines are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. agropages.com For example, 2-chloro-5-chloromethylpyridine is a key intermediate for the insecticide imidacloprid. agropages.com The synthesis of such compounds often involves the chlorination of the corresponding methylpyridine.

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements have shifted focus towards methodologies that are not only efficient but also environmentally benign. These innovations include the use of novel catalytic systems, energy-efficient reaction protocols, and strategies that maximize atom economy.

The formation of carbon-heteroatom (C-X) bonds is a fundamental transformation in the synthesis of halogenated pyridines. Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of pyridine scaffolds, often overcoming the limitations of traditional methods that require harsh conditions or pre-functionalized substrates. nih.govresearchgate.net

Catalytic systems based on palladium, rhodium, iridium, and other transition metals facilitate the selective activation of C–H bonds, allowing for the direct introduction of functional groups. nih.govacs.org For instance, palladium-pyridine complexes are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. biosynce.com Analogous principles are applied to form C-X bonds, providing efficient routes to compounds like this compound. These methods offer significant advantages in terms of step-economy and functional group tolerance. acs.org While many traditional syntheses rely on nucleophilic aromatic substitution on activated rings, modern approaches increasingly utilize direct C-H functionalization, a strategy that has flourished over the past two decades. nih.gov

Table 1: Overview of Transition Metal Catalysts in Pyridine Functionalization

| Catalyst Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium Complexes | Cross-coupling (e.g., Suzuki, Heck) | High efficiency, broad substrate scope, well-established. | biosynce.com |

| Rhodium Complexes | C-H Activation/Functionalization | High regioselectivity, functional group tolerance. | nih.gov |

| Iridium Complexes | C-H Borylation and Alkylation | Unique selectivity (e.g., meta-position), mild reaction conditions. | nih.gov |

| Iron Catalysts (e.g., FeCl₃) | Cyclization Reactions | Low cost, environmentally benign, good functional group tolerance. | rsc.org |

To improve reaction kinetics and process efficiency, modern synthetic chemistry has embraced enabling technologies like microwave irradiation and continuous flow processing. beilstein-journals.org

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat reaction mixtures. This technique can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and fewer byproducts. beilstein-journals.orgresearchgate.net The application of microwave heating is particularly advantageous for the synthesis of fluorinated organic compounds and various heterocyclic systems, including pyridine derivatives. researchgate.netnih.gov

Continuous flow chemistry involves pumping reagents through a reactor where the reaction occurs continuously. This methodology offers significant improvements in safety, scalability, and process control compared to traditional batch reactions. virujgroup.com Flow reactors are especially beneficial for managing highly exothermic reactions and for scaling up production without extensive re-optimization. virujgroup.comresearchgate.net For example, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, demonstrating the synergy between these two technologies to achieve high yields and process intensification. beilstein-journals.orgresearchgate.net A continuous flow microreactor using a TS-1/H₂O₂ system has been shown to be a safer, greener, and more efficient process for the N-oxidation of pyridine derivatives, operating for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Synthetic Protocols

| Parameter | Batch Chemistry | Microwave-Assisted Synthesis | Flow Chemistry |

|---|---|---|---|

| Reaction Time | Long (hours to days) | Short (minutes to hours) researchgate.net | Very Short (seconds to minutes) mdpi.com |

| Scalability | Challenging, requires re-optimization | Limited by reactor size | Excellent, scalable by running longer researchgate.net |

| Safety | Lower control over exotherms | Improved control in sealed vessels | Superior heat/mass transfer, safer for hazardous reactions virujgroup.com |

| Efficiency | Variable yields | Often improved yields and purity researchgate.net | High efficiency and consistency organic-chemistry.orgresearchgate.net |

Green chemistry principles are increasingly integrated into the synthesis of complex molecules to minimize environmental impact. nih.gov Key strategies include the use of green catalysts, environmentally benign solvents, and designing reactions with high atom economy. researchgate.net

Catalysis is a cornerstone of green chemistry because it allows for reactions to proceed under milder conditions with greater selectivity, reducing energy consumption and waste. biosynce.com For pyridine synthesis, catalysts such as iron(III) chloride (FeCl₃) have been developed as inexpensive and environmentally friendly alternatives to more toxic reagents. rsc.org Pyridine and its derivatives can also act as Lewis base catalysts in reactions like acylations, promoting transformations under mild conditions. biosynce.com

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is maximized through reaction design. Multicomponent, one-pot reactions are particularly effective in this regard, as they combine several synthetic steps without isolating intermediates, thereby saving solvents and reducing material loss. researchgate.net The development of such protocols is a key goal in the sustainable synthesis of pyridine derivatives. nih.gov

Purification and Isolation Strategies for Complex Pyridine Intermediates

The isolation of pure, highly functionalized pyridine intermediates from complex reaction mixtures is a critical and often challenging step. The basicity of the pyridine nitrogen atom, along with the polarity imparted by halogen substituents, necessitates a range of purification techniques.

Acid-Base Extraction: A common and effective method involves washing the organic reaction mixture with a dilute aqueous acid, such as 2-3% HCl. researchgate.net The acidic solution protonates the basic pyridine nitrogen, forming a water-soluble salt that partitions into the aqueous layer, effectively separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting. researchgate.net

Complexation: Pyridines can be removed from organic solutions by forming complexes with metal salts. Washing the reaction mixture with an aqueous solution of copper(II) sulfate (B86663) (CuSO₄) is a widely used technique. researchgate.net The pyridine forms a complex with the copper ions and is drawn into the aqueous phase. A color change from blue to violet can indicate the presence of pyridine. researchgate.net Similarly, complexes can be formed with zinc chloride (ZnCl₂) to facilitate separation. lookchem.com

Chromatography: For achieving high purity, column chromatography on silica (B1680970) gel is a standard and indispensable method. prepchem.com This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the target intermediate from starting materials, byproducts, and catalysts.

Distillation and Crystallization: For liquid intermediates, fractional distillation under reduced pressure is used to separate compounds based on boiling point. lookchem.com Solid pyridine derivatives can be purified by crystallization. In some cases, forming a crystalline salt, such as an oxalate, can be an effective way to isolate and purify the parent pyridine. lookchem.com

Drying: Since pyridine is hygroscopic, residual water is a common impurity. It can be removed by drying the organic solution over solid drying agents like potassium hydroxide (B78521) (KOH), calcium oxide (CaO), or molecular sieves before final solvent removal. lookchem.com

Table of Compounds

Mechanistic Investigations of Chemical Transformations of 4 Chloro 3,5 Difluoro 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reactivity of 4-Chloro-3,5-difluoro-2-methylpyridine in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the pyridine (B92270) ring and the nature of the halogen substituents. The electron-withdrawing nitrogen atom in the pyridine ring activates the molecule towards nucleophilic attack, particularly at positions ortho and para (C2, C4, C6) to it.

Regioselectivity and Site-Differentiation in Polyhalogenated Pyridines

In polyhalogenated pyridines, the site of nucleophilic attack is determined by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. Nucleophilic attack at the C4 position of this compound is generally anticipated. This is because the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. researchgate.netresearchgate.netgoogleapis.com

The presence of multiple halogen substituents introduces competition between the potential leaving groups. The regioselectivity will be influenced by a combination of the inherent reactivity of each halogen-substituted position and the steric hindrance posed by adjacent groups, such as the methyl group at the C2 position.

Influence of Halogen Substituents (Chlorine vs. Fluorine) on Reactivity

In SNAr reactions, the carbon-fluorine bond is typically more polarized than the carbon-chlorine bond, making the carbon atom more electrophilic and thus more susceptible to initial nucleophilic attack. Furthermore, fluoride (B91410) is often a better leaving group than chloride in this type of reaction, a phenomenon known as the "element effect". baranlab.org This is attributed to the ability of the highly electronegative fluorine atom to stabilize the developing negative charge in the transition state. Consequently, in a molecule like this compound, displacement of a fluorine atom might be kinetically favored over the chlorine atom, depending on the specific reaction conditions and the nature of the attacking nucleophile.

Mechanistic Pathways of Nucleophilic Attack

The SNAr reaction can proceed through two primary mechanistic pathways: a stepwise mechanism or a concerted mechanism. researchgate.netmdpi.comwuxibiology.com

Stepwise Mechanism: This pathway involves the formation of a discrete anionic intermediate known as a Meisenheimer complex. The nucleophile attacks the aromatic ring, forming a new C-Nu bond and breaking the aromaticity. This intermediate is resonance-stabilized. In a subsequent step, the leaving group departs, and aromaticity is restored.

Concerted Mechanism: In this pathway, the attack of the nucleophile and the departure of the leaving group occur in a single, concerted step without the formation of a stable intermediate. The transition state involves the simultaneous formation of the new bond and breaking of the old one.

The operative mechanism for this compound would depend on factors such as the strength of the nucleophile, the solvent, and the stability of the potential Meisenheimer complex.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated pyridines like this compound, the reactivity of the different halogen atoms can be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, couples an organoboron reagent with an organic halide. sci-hub.seambeed.comnih.govsemanticscholar.orggoogle.com In the context of this compound, the relative reactivity of the C-Cl and C-F bonds towards the palladium catalyst is a key consideration. Generally, the oxidative addition of palladium to a C-Cl bond is more facile than to a C-F bond. This difference in reactivity could allow for selective coupling at the C4 position, leaving the fluorine atoms intact for potential subsequent transformations.

The general catalytic cycle for a Suzuki-Miyaura coupling involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Negishi Coupling and Other Organozinc Reagent Applications

The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides. Organozinc reagents are known for their high reactivity and functional group tolerance. Similar to the Suzuki-Miyaura coupling, the Negishi reaction would likely proceed via preferential oxidative addition of the palladium catalyst to the C-Cl bond of this compound.

The catalytic cycle for the Negishi coupling is analogous to that of the Suzuki-Miyaura coupling, with the key difference being the use of an organozinc reagent in the transmetalation step. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling reaction.

A patent has described a reaction of this compound involving lithiation followed by coupling, suggesting its utility as a building block in the synthesis of more complex molecules. However, detailed mechanistic studies for this specific substrate in Negishi or other cross-coupling reactions are not readily found in the literature.

Palladium-Catalyzed C-C, C-N, and C-Heteroatom Bond Formations

The chlorine atom at the 4-position of the pyridine ring serves as a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds. rsc.orgiupac.org These transformations are pivotal for constructing complex molecular architectures from simple precursors. rsc.org The general mechanism for these reactions involves a catalytic cycle that typically begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by transmetalation with a suitable coupling partner (organometallic reagent for C-C coupling, amine for C-N coupling) and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgbhu.ac.in

The choice of ligand, base, and solvent is crucial for the success of these transformations, influencing reaction rates, yields, and selectivity. mit.edu For C-N bond formation, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. mit.eduresearchgate.net Similarly, C-C bond forming reactions like the Suzuki and Stille couplings rely on specific palladium catalysts and conditions to effectively couple the pyridine core with boronic acids or organostannanes, respectively. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | General Reactants | Catalyst System (Typical) | Key Mechanistic Steps |

|---|---|---|---|

| C-C Coupling (e.g., Suzuki) | Aryl Halide, Boronic Acid | Pd(0) catalyst, Phosphine Ligand, Base | Oxidative Addition, Transmetalation, Reductive Elimination |

| C-N Coupling (Buchwald-Hartwig) | Aryl Halide, Amine | Pd(0) catalyst, Bulky Phosphine Ligand, Base | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

| C-Heteroatom Coupling | Aryl Halide, Alcohol/Thiol | Pd(0) catalyst, Ligand, Base | Oxidative Addition, Transmetalation/Coordination, Reductive Elimination |

This table provides a generalized overview of palladium-catalyzed reactions.

Iron-Catalyzed Cross-Coupling Methodologies

As a more economical and environmentally benign alternative to palladium, iron-catalyzed cross-coupling reactions have garnered significant interest. princeton.edu These reactions offer a distinct reactivity profile and are particularly effective for certain types of bond formations. The mechanistic pathways of iron-catalyzed reactions are often more complex and less understood than their palladium counterparts, potentially involving various iron oxidation states from Fe(-II) to Fe(III). princeton.edunih.gov

Mechanistic studies suggest that the reaction may proceed through the formation of an active [Fe(MgX)2] catalyst in situ when using Grignard reagents. princeton.edu For the cross-coupling of aryl chlorides, the reaction's success is highly dependent on the nature of the ligands and additives used. mdpi.com These methodologies are valued for their ability to couple alkyl Grignard reagents with aryl electrophiles, a transformation that can be challenging for palladium catalysts. mdpi.com The underlying mechanisms are a subject of ongoing research, with evidence pointing towards the involvement of multiple catalytic cycles and iron species. nih.govresearchgate.net

Electrophilic Substitution and Functionalization of the Pyridine Core

While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, the substituents on this compound significantly influence its reactivity. The fluorine atoms are strongly deactivating, making electrophilic attack on the ring challenging. However, functionalization can still be achieved under specific conditions, often requiring harsh reagents or prior activation of the ring. The precise regiochemistry of such reactions would be dictated by the directing effects of the existing methyl, chloro, and fluoro groups.

Transformations Involving the Methyl Group

The methyl group at the 2-position represents another key site for the functionalization of this compound.

The oxidation of the methyl group can lead to the formation of a variety of functional groups, including hydroxymethyl, formyl, or carboxylic acid moieties. These transformations are typically achieved using strong oxidizing agents. The resulting products are valuable intermediates for further synthetic manipulations, allowing for the introduction of new functionalities and the extension of the molecular framework. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions employed.

Ring Modification and Rearrangement Reactions

The pyridine ring of this compound is relatively stable. However, under specific and often forcing conditions, such as high temperature or pressure, or through photochemical activation, ring modification and rearrangement reactions could potentially occur. Such transformations are less common for highly substituted pyridines but can provide pathways to novel heterocyclic systems.

Advanced Spectroscopic Analysis and Computational Elucidation of 4 Chloro 3,5 Difluoro 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. Through the analysis of different nuclei, a comprehensive picture of the atomic connectivity and chemical environment can be constructed. For 4-Chloro-3,5-difluoro-2-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, provides a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Hybridization

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the methyl group protons. The chemical shift of this peak is influenced by the electronic effects of the halogen substituents on the pyridine (B92270) ring. The electronegative fluorine and chlorine atoms withdraw electron density, leading to a downfield shift for the methyl protons compared to unsubstituted 2-methylpyridine.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in the pyridine ring and the methyl group will exhibit a distinct resonance. The chemical shifts are significantly affected by the attached halogens. The carbons bonded directly to fluorine will show large C-F coupling constants, which can be a key diagnostic feature. The carbon bearing the chlorine atom will also experience a characteristic downfield shift.

Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | -CH₃ | ~2.5 | s | - |

| ¹³C | C2 | ~150-155 | q | J(C-F) |

| C3 | ~145-150 | d | J(C-F) | |

| C4 | ~125-130 | s | - | |

| C5 | ~140-145 | d | J(C-F) | |

| C6 | ~115-120 | s | - | |

| -CH₃ | ~20-25 | q | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. chemrxiv.org In this compound, two distinct signals are expected for the two fluorine atoms at the C3 and C5 positions, as they are in different chemical environments. The fluorine at C3 will be coupled to the adjacent methyl group protons and the carbon it is attached to, while the fluorine at C5 will show coupling to the neighboring ring carbons. The presence of two separate fluorine signals confirms their non-equivalent positions on the pyridine ring.

Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| F at C3 | -130 to -140 | q | ³J(F-H) |

| F at C5 | -145 to -155 | t | ⁴J(F-H) |

Note: Predicted chemical shifts are relative to a standard reference like CFCl₃.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment and Conformational Analysis

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of proton-proton coupling for the isolated methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, confirming their direct attachment.

The methyl protons showing correlations to C2 and C3 of the pyridine ring.

The ring protons (if any were present) would show correlations to adjacent and geminal carbons.

These 2D NMR techniques, when used in combination, provide a robust and detailed assignment of the entire molecular structure. nmrdb.orgaganitha.ai

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. cardiff.ac.uk For this compound, the spectra would be characterized by vibrations of the pyridine ring, the methyl group, and the carbon-halogen bonds.

The key vibrational modes expected are:

C-H stretching: Vibrations of the methyl group protons in the region of 2900-3000 cm⁻¹.

C=C and C=N stretching: The aromatic pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F stretching: These are typically strong absorptions in the IR spectrum and are expected in the 1200-1350 cm⁻¹ range.

C-Cl stretching: This vibration will appear at a lower frequency, typically in the 600-800 cm⁻¹ region.

Ring deformation modes: Various in-plane and out-of-plane bending vibrations of the pyridine ring will be present at lower frequencies.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch (methyl) | 2900-3000 | Medium | Medium |

| C=C/C=N stretch (ring) | 1400-1600 | Strong | Strong |

| C-F stretch | 1200-1350 | Strong | Medium |

| C-Cl stretch | 600-800 | Medium | Strong |

| Ring bending modes | < 1000 | Medium-Weak | Medium-Weak |

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound and to study its fragmentation patterns, which can provide further structural information.

For this compound (C₆H₃ClF₂N), the molecular ion peak (M⁺) would be observed. A key feature in the mass spectrum will be the isotopic pattern of the chlorine atom. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in an M+2 peak with about one-third the intensity of the molecular ion peak. rsc.org

The fragmentation of the molecular ion under electron impact would likely proceed through several pathways:

Loss of a chlorine atom: Cleavage of the C-Cl bond to form a [M-Cl]⁺ fragment.

Loss of a methyl group: Formation of a [M-CH₃]⁺ fragment.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule.

Ring fragmentation: Cleavage of the pyridine ring to produce smaller charged fragments.

Predicted Fragmentation Pattern for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Plausible Origin |

| [C₆H₃ClF₂N]⁺ (M⁺) | 163 | Molecular Ion |

| [C₆H₃F₂N]⁺ | 128 | Loss of Cl |

| [C₅ClF₂N]⁺ | 150 | Loss of CH₃ |

| [C₆H₂ClF₂]⁺ | 147 | Loss of HCN |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While experimental X-ray crystallographic data is not available, computational modeling can provide insights into the likely solid-state structure of this compound. The molecular geometry would be based on a planar pyridine ring with the attached substituents.

In the solid state, the molecules are expected to pack in a way that maximizes intermolecular interactions. Potential interactions include:

π-π stacking: The aromatic pyridine rings could stack on top of each other.

Halogen bonding: The chlorine and fluorine atoms could participate in halogen bonding interactions with electronegative atoms on neighboring molecules.

C-H···F and C-H···N hydrogen bonds: Weak hydrogen bonds could form between the methyl group protons and the fluorine or nitrogen atoms of adjacent molecules.

Quantum Chemical and Computational Studies

Quantum chemical and computational studies are indispensable tools for gaining deep insights into the molecular properties and reactivity of chemical compounds. For this compound, these theoretical methods provide a framework for understanding its electronic structure, spectroscopic behavior, and reaction mechanisms at the atomic level. Computational chemistry allows for the prediction of various molecular parameters that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometries, energies, and other electronic properties. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

The electronic structure is described by the arrangement of molecular orbitals (MOs). Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Theoretical studies on related pyridine derivatives have shown that the introduction of nitrogen atoms and other substituents significantly affects the HOMO-LUMO gap, thereby influencing the electronic properties. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. This information is crucial for understanding electrostatic interactions, identifying reactive sites, and predicting intermolecular interactions. For halogenated pyridines, the electronegative halogen atoms and the nitrogen atom in the pyridine ring are expected to have a significant impact on the charge distribution, creating a unique electrostatic potential map that governs its interactions with other molecules.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Halogenated Pyridine Derivative

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Note: These are representative values for a similar class of molecule and are for illustrative purposes only, as specific experimental or calculated data for this compound is not available in the provided search results. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For this compound, this involves the calculation of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical calculations of vibrational spectra can help in the assignment of complex experimental spectra. By computing the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. Comparing this with the experimental IR and Raman spectra allows for a detailed understanding of the molecule's vibrational behavior. Studies on similar fluorinated pyridines have demonstrated excellent agreement between observed and calculated spectra, aiding in the precise assignment of vibrational bands. nih.govresearchgate.net

Similarly, the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) is a valuable application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and to understand the electronic environment of each nucleus. For complex molecules like this compound, theoretical predictions can be instrumental in resolving ambiguities in spectral assignments.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a Substituted Pyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3080 | 3075 | C-H stretch |

| 2 | 1610 | 1605 | C=C stretch |

| 3 | 1250 | 1245 | C-F stretch |

| 4 | 820 | 815 | C-Cl stretch |

| Note: These are representative values for a similar class of molecule and are for illustrative purposes only, as specific experimental or calculated data for this compound is not available in the provided search results. |

Transition State Calculations and Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are a key tool for locating and characterizing transition states, providing insights into the reaction's feasibility and kinetics. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, computational chemists can determine the energy barriers (activation energies) and the structures of intermediates and transition states. This information is vital for elucidating reaction pathways and for optimizing reaction conditions. For instance, in the halogenation of pyridines, computational studies have shown that the reaction can proceed through a stepwise SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step. nih.gov Such insights are crucial for designing more efficient synthetic routes.

Conformer Analysis and Energy Landscapes

Many molecules can exist in different spatial arrangements called conformations. Conformer analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, the rotation around the C-C bond connecting the methyl group to the pyridine ring is a key conformational variable.

By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more geometric parameters (like a dihedral angle), an energy landscape can be generated. This landscape reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. This analysis is important as the reactivity and spectroscopic properties of a molecule can be influenced by its conformational preferences. For substituted porphyrins, for example, conformational analysis has been crucial in understanding their behavior in biological systems. nih.gov

Applications of 4 Chloro 3,5 Difluoro 2 Methylpyridine As a Chemical Building Block

Precursor in Agrochemical Synthesis

The structural motif of fluorinated and chlorinated pyridines is a cornerstone in the development of modern agrochemicals. These compounds are integral to the synthesis of fourth-generation pesticides, which are characterized by high efficacy, low toxicity, and improved environmental compatibility. The inclusion of fluorine atoms, in particular, can enhance the biological activity of molecules, often leading to products with lower application rates and reduced soil residues. 4-Chloro-3,5-difluoro-2-methylpyridine serves as a key intermediate in the creation of these advanced agricultural products.

Herbicides and Insecticides

Substituted pyridine (B92270) derivatives are fundamental to the synthesis of a wide array of herbicides and insecticides. For instance, various 2-chloro-5-trifluoromethylpyridine derivatives, which share structural similarities with this compound, are precursors to commercial herbicides. google.com The synthesis of novel pyrazole (B372694) derivatives containing a phenylpyridine moiety has also yielded compounds with significant herbicidal activity against various weed species. While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available research, its structural elements are indicative of its potential as a precursor for new herbicidal and insecticidal agents. The reactivity of the chloro and fluoro substituents allows for the introduction of various functional groups necessary for pesticidal activity.

Development of Novel Biologically Active Pyridine Derivatives

This compound is a valuable starting material for generating a diverse range of biologically active pyridine derivatives for the agricultural sector. A notable example is its use in the synthesis of quinolizinone compounds, which exhibit antimicrobial, including antibacterial and antifungal, properties. ambeed.com This is significant for agriculture as fungal and bacterial diseases can cause substantial crop losses.

In a documented synthetic route, this compound is treated with a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures. This is followed by a reaction with a protected iodo-alcohol derivative to construct the core structure of the quinolizinone. ambeed.com This reaction highlights the utility of the compound's specific substitution pattern in building complex heterocyclic systems with potential applications in crop protection.

Intermediate in Pharmaceutical Synthesis

Synthesis of Drug Scaffolds and Core Structures

This compound is utilized in the construction of complex molecular scaffolds for new therapeutic agents. As previously mentioned in the context of agrochemicals, this compound is a key intermediate in the synthesis of quinolizinone-type compounds, which also have applications in human and animal health due to their antimicrobial activity. ambeed.com The synthesis, which involves the reaction of this compound with an alkoxymethylene malonate derivative in the presence of a strong base, demonstrates its role in creating core heterocyclic structures that can be further elaborated into potential drug candidates. ambeed.com

The following table outlines the synthesis of a key intermediate for quinolizinone compounds starting from this compound, as detailed in patent literature.

Table 1: Synthesis of a Quinolizinone Precursor

| Starting Material | Reagents | Product | Application of Final Compound | Source |

|---|

Kinase Inhibitor Precursors

Kinase inhibitors are a major class of targeted cancer therapies, and many of these drugs incorporate a pyridine or related heterocyclic core. The imidazo[4,5-b]pyridine scaffold, for example, is the basis for a series of Aurora kinase inhibitors. While direct synthesis from this compound is not explicitly detailed in the provided research, the structural analogy is strong. The development of such inhibitors often involves the strategic substitution of a chlorinated pyridine precursor. For instance, the synthesis of 3H-imidazo[4,5-b]pyridine-based kinase inhibitors involves modifying the substituents on the pyridine ring to optimize binding to the kinase's active site. The specific substitution pattern of this compound makes it a candidate for the synthesis of new kinase inhibitors, where the fluorine atoms could enhance binding affinity or improve pharmacokinetic properties.

Role in Materials Science and Polymer Chemistry

The application of fluorinated organic compounds in materials science is a growing field, as the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific hydrophobic properties. While research into the specific applications of this compound in this area is limited in publicly accessible literature, the chemistry of related compounds offers insights into its potential.

Perfluoropyridine (PFPy), a fully fluorinated analogue, is used to create fluorinated networks and polymers. These materials are synthesized through nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms on the pyridine ring are displaced by nucleophiles to form polymeric structures. Given the reactivity of the chloro and fluoro substituents on this compound, it could potentially be used in a similar fashion to create novel polymers with tailored properties. For example, related chlorinated terpyridines have been used in the synthesis of supramolecular polymers. Although direct evidence is scarce, the structural features of this compound suggest its potential as a monomer or cross-linking agent in the development of advanced polymers and materials.

While the compound is recognized as a valuable synthetic intermediate in the broader fields of pharmaceutical and agrochemical research, its direct and detailed application in the synthesis of ligands for catalysis, including specific reaction data and performance metrics, is not extensively documented in accessible scholarly articles or patents.

The chemical properties of this compound, particularly the presence of reactive sites (chloro and fluoro substituents), suggest its potential for use in constructing more complex molecules that could function as ligands. For instance, the chlorine atom at the 4-position is a suitable handle for cross-coupling reactions like Suzuki or Stille coupling, which are common methods for synthesizing bipyridine and other ligand scaffolds. However, specific examples and detailed studies demonstrating this application for this particular compound, followed by the characterization and catalytic testing of the resulting metal complexes, are not found in the surveyed literature.

Researchers in the field of catalysis continuously explore novel ligand structures to fine-tune the electronic and steric properties of metal catalysts. The unique substitution pattern of this compound—with electron-withdrawing fluorine atoms and a methyl group—could theoretically impart interesting properties to a resulting ligand and its metal complex. Yet, without published research, any discussion on its role in ligand design and catalyst development remains speculative.

Therefore, the section on "Ligand Design and Catalyst Development" cannot be substantiated with the required detailed research findings and data tables at this time.

Structure Reactivity and Structure Property Relationships Within Substituted Pyridine Frameworks

Impact of Halogen Position and Identity on Reactivity

The presence and position of halogen atoms are dominant factors in determining the reactivity of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative, which leads to a general decrease in electron density around the ring compared to benzene (B151609). uoanbar.edu.iqijpsonline.comijpsonline.com This makes the pyridine ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqslideshare.net

The introduction of halogens, which are strongly electron-withdrawing groups, further depletes the ring of electron density. This has two major consequences:

Deactivation towards Electrophilic Substitution: The pyridine ring in 4-Chloro-3,5-difluoro-2-methylpyridine is heavily substituted with three electron-withdrawing halogens. This significantly deactivates the ring against electrophilic aromatic substitution, which would require harsh reaction conditions to proceed. nih.gov When such reactions do occur on substituted pyridines, they tend to favor the C-3 (or C-5) position, which is the least deactivated. uoanbar.edu.iq

Activation towards Nucleophilic Substitution: The electron-withdrawing effect of the halogens makes the carbon atoms to which they are attached more electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq In this compound, the chlorine atom at the C-4 position and the fluorine atoms at the C-3 and C-5 positions are potential sites for nucleophilic attack. Generally, halogens at the 4-position of a pyridine ring are readily displaced by nucleophiles. uoanbar.edu.iqslideshare.net The unexpected observation that 4-chloropyridine (B1293800) is more reactive than 2-chloropyridine (B119429) is explained by the greater stability of the reaction intermediate in the case of 4-substitution. uoanbar.edu.iq

The identity of the halogen is also crucial. Fluorine's high electronegativity makes it a powerful electron-withdrawing group, while its small size minimizes steric hindrance. In some contexts, the introduction of a halogen atom can significantly boost the biological potency of a molecule. For instance, the insertion of a chlorine atom into a pyridine ring in a series of kinase inhibitors led to a tenfold increase in potency, attributed to favorable electronic effects and interactions. acs.org

Table 1: Influence of Halogen Substitution on Pyridine Reactivity

| Position of Halogen | Effect on Reactivity | Typical Reactions | Reference |

|---|---|---|---|

| C-2 or C-4 | Activates the ring for nucleophilic substitution. | SNAr with nucleophiles like amines, alkoxides. | uoanbar.edu.iqslideshare.net |

| C-3 or C-5 | Less activated for nucleophilic substitution compared to C-2/C-4. Favored site for electrophilic substitution (though the ring is generally deactivated). | Electrophilic halogenation or nitration under harsh conditions. | uoanbar.edu.iq |

| Multiple Positions (e.g., 4-Chloro-3,5-difluoro) | Strongly deactivates the ring for electrophilic attack. Strongly activates for nucleophilic attack at the C-4 position. | Substitution of the C-4 chlorine by various nucleophiles. |

Electronic and Steric Effects of the Methyl Group

The methyl group at the C-2 position of this compound introduces both electronic and steric effects that modulate its reactivity.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect (+I). youtube.comnih.gov In a typical pyridine system, this would slightly increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially increasing its basicity. However, in this compound, this mild electron-donating effect is overwhelmingly counteracted by the powerful electron-withdrawing effects of the three halogen substituents.

Steric Effects: The methyl group is a bulky substituent. youtube.com Its placement at the C-2 position, adjacent to the ring nitrogen and the C-3 fluorine atom, creates significant steric hindrance. This steric crowding can impede the approach of reagents to the neighboring sites, potentially influencing reaction rates and selectivity. For example, in some reactions, steric hindrance from a 2-substituent can slow down or block reactions at the nitrogen atom or the C-2 position itself. nih.gov Conversely, the steric bulk can also be advantageous in certain applications, such as inducing specific conformations in drug-receptor binding by creating hydrophobic interactions. acs.orgnih.gov

Comparative Analysis with Related Halogenated Pyridine Analogs

The reactivity of this compound can be better understood by comparing it with structurally related compounds. The balance of electronic and steric factors in these analogs leads to different chemical behaviors.

For instance, a comparison with 4-chloro-3,5-dimethylpyridine highlights the difference between fluorine and methyl substituents. While both provide steric bulk, their electronic properties are opposite. The two methyl groups in the dimethyl analog are electron-donating, which would make the pyridine ring more nucleophilic and basic than the difluoro analog. In contrast, the two fluorine atoms in this compound are strongly electron-withdrawing, making the ring more electrophilic and susceptible to nucleophilic attack at the C-4 position. It has been suggested that the smaller size and stronger electron-withdrawing nature of fluorine should enhance reactivity in reactions like C-N coupling compared to methyl-substituted analogs.

Comparing it to 4-Chloro-5-fluoro-2-methylpyridine ambeed.com shows the effect of removing one fluorine atom. The absence of the C-3 fluorine in this analog would result in a slightly less electron-deficient ring and reduced steric hindrance around the C-2 methyl group.

A study of isoindolin-1-one (B1195906) derivatives as GABAA receptor modulators provided data on swapping chloro and methyl groups on an attached phenyl ring. The results showed that replacing a chlorine atom with a methyl group could lead to comparable biological activity, indicating that in some biological contexts, the steric and electronic contributions can be balanced to achieve a similar effect. acs.org

Table 2: Comparative Properties of Halogenated Pyridine Analogs

| Compound | Key Structural Differences | Predicted Impact on Reactivity | Reference |

|---|---|---|---|

| This compound | Baseline compound. Two electron-withdrawing F atoms. | Highly electron-deficient ring, activated for SNAr at C-4. | |

| 4-chloro-3,5-dimethylpyridine | Two electron-donating CH₃ groups instead of F atoms. | Less electron-deficient ring, potentially less reactive in SNAr at C-4 compared to the difluoro analog. | |

| 4-Chloro-5-fluoro-2-methylpyridine | Lacks the F atom at the C-3 position. | Less electron-deficient than the difluoro analog; reduced steric hindrance near the C-2 methyl group. | ambeed.com |

| 3-Bromo-4-chloropyridine | Lacks substituents at C-2, C-3, and C-5; has a bromo group at C-3. | Electron-deficient ring, but less so than the trifluoro-chloro analog. Reactivity influenced by both Cl and Br. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity. For classes of compounds like halogenated heteroaromatics, QSRR models have been successfully developed to predict reaction rates for processes such as nucleophilic aromatic substitution (SNAr).

These models typically use computationally derived descriptors to quantify the electronic and steric properties of the molecule. Key descriptors include:

Electron Affinity (EA): A measure of the molecule's ability to accept an electron. A higher electron affinity generally correlates with a faster SNAr reaction rate.

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): A lower LUMO energy indicates that the molecule is a better electron acceptor, which facilitates nucleophilic attack.

Partial Atomic Charges: The calculated charge on the carbon atom undergoing substitution can indicate its electrophilicity.

While a specific QSRR study for this compound was not found, the principles are directly applicable. The combined electron-withdrawing power of the one chloro and two fluoro substituents would result in a high Electron Affinity and a low LUMO energy for the molecule, predicting high reactivity towards nucleophiles at the C-4 position.

Related structure-activity relationship (SAR) studies in medicinal chemistry provide extensive data that can inform QSRR models. For example, a detailed SAR study on a series of isoindolin-one based GABAA receptor modulators systematically varied substituents on aromatic rings, including pyridine. acs.org The study measured the resulting biological potency (EC50) and maximal effect (Emax), providing quantitative data on how substitutions with fluorine, chlorine, or methyl groups at different positions impact biological function. This type of data is foundational for building robust QSRR and Quantitative Structure-Activity Relationship (QSAR) models. acs.org

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, aiming to reduce environmental impact and improve process safety and efficiency. acsgcipr.org For the synthesis of complex molecules like 4-Chloro-3,5-difluoro-2-methylpyridine, future research is focused on moving away from traditional, often harsh, synthesis conditions.

Key areas of innovation include:

Continuous Flow Chemistry: This approach offers superior control over reaction parameters, enhanced safety, and easier scalability compared to conventional batch processes. mdpi.com The synthesis of 2-methylpyridines has been demonstrated using continuous flow setups, which provide a greener alternative by minimizing reaction times and waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.com This technique is a promising tool for developing more efficient syntheses of pyridine (B92270) derivatives.

Novel Catalytic Systems: Research is active in developing cheaper, more environmentally benign, and recyclable catalysts. nih.gov For pyridine synthesis, this includes exploring metal-free catalysts and heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. nih.govmdpi.com

Solvent-Free and Benign Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. mdpi.com Methodologies using water as a solvent or solvent-free conditions, such as mechanochemical grinding, are being developed for the synthesis of various heterocyclic compounds and could be adapted for halogenated pyridines. mdpi.commdpi.com

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Key Advantages | Relevance to Halogenated Pyridine Synthesis |

|---|---|---|

| Continuous Flow | Enhanced safety, scalability, precise control, reduced waste. mdpi.comnih.gov | Offers a safer route for potentially energetic or hazardous halogenation and functionalization reactions. |

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Accelerates traditionally slow substitution reactions on the pyridine ring. |

| Green Catalysis | Reduced toxicity, reusability, lower environmental impact. nih.govmdpi.com | Avoids the use of stoichiometric heavy metal reagents common in classical cross-coupling reactions. |

| Solvent-Free/Benign Solvents | Minimized waste, reduced environmental footprint, lower cost. mdpi.com | Simplifies product isolation and reduces the overall environmental burden of the synthesis. |

Exploration of Novel Reaction Pathways and Undiscovered Reactivity

While the reactivity of simpler pyridines is well-documented, the specific behavior of a poly-halogenated compound like this compound is an area ripe for exploration. The interplay of the chloro, fluoro, and methyl substituents on the electron-deficient pyridine ring creates a unique chemical entity.

Future research will likely focus on:

Selective Functionalization: The pyridine ring is electron-deficient, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The C4-chloro group is the most probable site for nucleophilic aromatic substitution, given that the C-Cl bond is generally more reactive than the C-F bond in such systems. Exploring a wide range of nucleophiles could yield a library of novel 4-substituted-3,5-difluoro-2-methylpyridine derivatives.

Reactivity of the Methyl Group: The methyl group at the 2-position can also be a handle for functionalization. wikipedia.org Deprotonation with a strong base could generate a nucleophilic species, allowing for the introduction of various side chains. wikipedia.org

Photochemical Reactions: Modern synthetic chemistry is increasingly unlocking novel reaction pathways using visible light photochemistry. rsc.org Investigating the photochemical behavior of this compound could reveal unprecedented cycloadditions or rearrangements, leading to entirely new molecular scaffolds. amanote.com

Cross-Coupling Reactions: Although challenging on an electron-deficient ring, the development of advanced catalysts may enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl or even C-F positions, providing versatile methods for carbon-carbon and carbon-heteroatom bond formation.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. acs.orgnih.gov These tools can process vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic routes from scratch. acs.orgyoutube.com

Key applications in the context of this compound include:

Reactivity Prediction: ML models can be trained to predict the chemical reactivity of specific molecules or functional groups. nih.govnih.gov Such models could forecast the most likely site of reaction on the pyridine ring and predict the success of a planned reaction with a given reagent, saving significant experimental time and resources. youtube.comnih.gov

Computer-Aided Synthesis Planning (CASP): AI-driven platforms can perform retrosynthetic analysis to propose viable synthesis pathways for complex target molecules. nih.govyoutube.com For a molecule like this compound, CASP could identify novel and more efficient routes than those currently known. These systems learn from millions of published reactions to recommend reaction steps and building blocks. nih.govyoutube.com

Reaction Condition Optimization: Beyond just predicting products, AI can recommend optimal reaction conditions, including solvent, temperature, and catalyst. nih.gov This accelerates the optimization phase of process development, making it more efficient and sustainable. nih.govyoutube.com

Predicting Site Selectivity: A significant challenge in functionalizing complex molecules is controlling regioselectivity. ML workflows are being developed specifically to predict site selectivity in reactions like aromatic halogenation, which is crucial for the synthesis and subsequent modification of this compound. digitellinc.com

Table 2: Role of AI/ML in the Chemistry of this compound

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Reactivity Prediction | Forecasts reaction outcomes and site selectivity. nih.govdigitellinc.com | Reduces failed experiments and accelerates discovery of new derivatives. |

| Synthesis Design (CASP) | Proposes novel and efficient multi-step synthetic routes. nih.govyoutube.com | Uncovers more economical and sustainable manufacturing processes. |

| Condition Optimization | Suggests optimal catalysts, solvents, and temperatures. nih.gov | Minimizes resource use and improves reaction yields and purity. |

| Property Prediction | Estimates physical, chemical, or biological properties of new derivatives. uni-muenster.de | Guides the design of new molecules for specific applications without prior synthesis. |

Expansion of Applications in Niche Chemical and Materials Science Fields

The unique combination of chlorine, fluorine, and a methylpyridine core makes this compound a valuable building block for high-performance molecules and materials. While pyridine derivatives are broadly used in pharmaceuticals and agrochemicals, future growth is expected in more specialized, niche areas. nih.govresearchgate.net

Emerging application areas include:

Advanced Agrochemicals: Fluorinated and chlorinated pyridine derivatives are critical intermediates for fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com This compound is a potential precursor for new, highly active herbicides or fungicides.

High-Performance Polymers: The incorporation of fluorine atoms into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. mdpi.com Polyfluorinated pyridine derivatives are used to create materials suitable for demanding applications, including heat-shielding materials for the aerospace industry and specialized membranes. mdpi.com

Energetic Materials: Highly nitrated heterocyclic compounds are often explored for their energetic properties. The substitution pattern on the pyridine ring could serve as a scaffold for the synthesis of novel, insensitive high-energy-density materials, similar to how dinitropyrazole derivatives are developed from their chlorinated precursors. rsc.org

Supramolecular Chemistry: Polyfluorinated pyridines are used in the synthesis of macrocycles like heteracalixarenes. researchgate.net These complex structures have applications in host-guest chemistry, sensing, and catalysis.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3,5-difluoro-2-methylpyridine, and how do halogen substituents influence reaction conditions?

- Methodological Answer : The synthesis of halogenated pyridines often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For this compound, the presence of electron-withdrawing groups (Cl, F) at the 3,4,5-positions facilitates SNAr reactions. However, steric hindrance from the methyl group at C2 may require elevated temperatures or microwave-assisted synthesis to improve yields . Fluorine’s electronegativity can stabilize intermediates, but its small atomic radius may complicate regioselectivity. Characterization via and LC-MS is critical to confirm substitution patterns .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, similar halogenated pyridines (e.g., 3,5-dichloro-2,4,6-trifluoropyridine) have been resolved via SC-XRD to confirm bond angles and halogen positioning . Complementary techniques include:

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Fluorinated pyridines are often screened for enzyme inhibition (e.g., CYP450 isoforms) or receptor-binding activity. For instance, EROD (ethoxyresorufin-O-deethylase) assays can evaluate CYP1B1 inhibition, as demonstrated with structurally related pyridine derivatives . Dose-response curves (IC values) and kinetic studies (e.g., determination) are essential to quantify potency. Parallel cytotoxicity assays (e.g., MTT) ensure observed activity is not due to nonspecific cell death .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and halogen groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group at C2 introduces steric bulk, which can hinder access to the C4 chlorine for Suzuki-Miyaura couplings. Computational modeling (DFT calculations) can predict reactive sites by analyzing LUMO distributions and charge densities. For example, in this compound, the C4 position is more electrophilic due to adjacent fluorines, favoring Pd-catalyzed couplings with aryl boronic acids. However, steric maps (e.g., using PyMOL) may reveal clashes requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for halogenated pyridines?

- Methodological Answer : Discrepancies in SAR often arise from differing assay conditions or unaccounted off-target effects. To address this:

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC normalized to assay type).

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent positions (e.g., fluorine vs. chlorine) with bioactivity. For example, a CoMFA model for CYP1B1 inhibitors showed that C2 methyl groups enhance hydrophobic interactions, while C3/C5 fluorines improve binding via dipole-dipole interactions .

- Orthogonal assays : Validate hits in cell-free (e.g., fluorescence polarization) and cell-based systems to rule out false positives .

Q. How can molecular docking elucidate the binding mode of this compound to target proteins?

- Methodological Answer : Docking studies (e.g., AutoDock Vina or Glide) require high-resolution protein structures (e.g., from PDB). For CYP1B1, the compound’s halogen atoms may coordinate with heme iron or form halogen bonds with residues like Phe. Key steps:

Ligand preparation : Optimize protonation states (e.g., using Epik) and generate tautomers.

Grid generation : Focus on the active site (e.g., residues within 10 Å of heme).

Post-docking analysis : Calculate binding energies (ΔG) and visualize interactions (e.g., π-stacking with Phe) .

Validation via molecular dynamics (MD) simulations (e.g., 100 ns runs in Desmond) ensures stability of predicted poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.